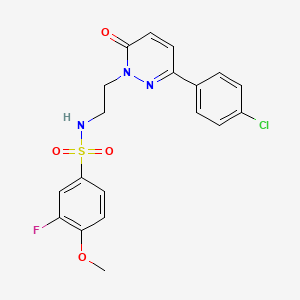

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

Description

N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a synthetic small molecule featuring a pyridazinone core substituted with a 4-chlorophenyl group and a benzenesulfonamide side chain containing fluorine and methoxy substituents. The pyridazinone moiety contributes to hydrogen-bonding interactions, while the 4-chlorophenyl group enhances lipophilicity.

Properties

IUPAC Name |

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFN3O4S/c1-28-18-8-6-15(12-16(18)21)29(26,27)22-10-11-24-19(25)9-7-17(23-24)13-2-4-14(20)5-3-13/h2-9,12,22H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJQXZDTAQDOGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClFN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Molecular Structure

- Molecular Formula : C18H18ClN4O3S

- Molecular Weight : 394.88 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CCOC(=O)N1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl

| Property | Value |

|---|---|

| Molecular Formula | C18H18ClN4O3S |

| Molecular Weight | 394.88 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCOC(=O)N1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially inhibiting or modulating their activity. This can influence various biological pathways, including:

- Signal Transduction : Alteration of signaling pathways that regulate cell growth and apoptosis.

- Metabolic Processes : Inhibition of metabolic enzymes leading to altered drug metabolism.

- Gene Expression Regulation : Modulation of transcription factors involved in cancer progression.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that derivatives with structural similarities demonstrate potent inhibitory effects on various cancer cell lines, including non-small cell lung cancer (A549 cells).

Table 2: Anticancer Activity Comparison

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N-(2-(3-(4-chlorophenyl)... | 0.46 | A549 |

| 5-Fluorouracil (Control) | 4.98 | A549 |

| Compound 6k | 3.14 | A549 |

The data indicates that the compound exhibits significantly lower IC50 values compared to established chemotherapeutics like 5-Fluorouracil, suggesting a promising anticancer profile.

Case Studies and Research Findings

- In vitro Studies : In a study assessing the cytotoxic effects of related compounds on A549 cells, it was found that modifications in the structure led to enhanced apoptosis through mitochondrial pathways, highlighting the potential for developing targeted cancer therapies .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound could induce apoptosis by decreasing anti-apoptotic proteins such as Bcl-2 while increasing pro-apoptotic proteins like Bax. This shift promotes the activation of caspase pathways critical for cell death .

- Synthetic Pathways and Optimization : The synthesis of this compound involves multiple steps including cyclization and electrophilic substitution reactions, which are critical for achieving the desired biological activity . Optimization of these synthetic routes can lead to improved yields and bioactivity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs (Table 1) highlight key differences in substituents and functional groups:

Key Observations :

Physicochemical Properties

Limited data for the target compound necessitates extrapolation from analogs:

- Melting Point (MP): Pyridazinone derivatives (e.g., Example 53 in EP 3 785 714 A1) exhibit MPs of 175–178°C due to hydrogen bonding and aromatic stacking . The target’s sulfonamide may lower its MP compared to amide-based analogs.

- IR Spectroscopy: Pyridazinone C=O stretches in analogs (1664–1623 cm⁻¹) align with the target’s expected 6-oxo group. The sulfonamide S=O asymmetric/symmetric stretches (~1360 cm⁻¹ and ~1150 cm⁻¹) further distinguish it .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.